molecular formula C7H15Br B13202791 1-Bromo-3,4-dimethylpentane

1-Bromo-3,4-dimethylpentane

Cat. No.: B13202791
M. Wt: 179.10 g/mol
InChI Key: FPYOHXBSIZXFCZ-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethylpentane can be synthesized through the bromination of 3,4-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3,4-dimethylpentane to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-dimethylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 3,4-dimethylpentanol, 3,4-dimethylpentanenitrile.

    Elimination: 3,4-dimethyl-1-pentene, 3,4-dimethyl-2-pentene.

    Reduction: 3,4-dimethylpentane.

Scientific Research Applications

1-Bromo-3,4-dimethylpentane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and medicinal compounds.

    Material Science: In the preparation of polymers and other advanced materials.

    Chemical Biology: As a probe to study biological processes and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dimethylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Bromo-2-methylpentane
  • 1-Bromo-4-methylpentane
  • 1-Bromo-3-methylbutane

Comparison: 1-Bromo-3,4-dimethylpentane is unique due to the presence of two methyl groups on the carbon chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes.

Properties

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

1-bromo-3,4-dimethylpentane

InChI

InChI=1S/C7H15Br/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3

InChI Key

FPYOHXBSIZXFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCBr

Origin of Product

United States

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